molecular formula C26H31N3 B10882601 1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B10882601
M. Wt: 385.5 g/mol
InChI Key: LRLAZFFWUMMACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine is a complex organic compound featuring a piperidine ring substituted with a naphthalen-1-ylmethyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine typically involves multiple steps:

  • Formation of Naphthalen-1-ylmethylpiperidine

      Starting Materials: Naphthalene, piperidine.

      Reaction: Naphthalene is first brominated to form 1-bromonaphthalene, which is then reacted with piperidine in the presence of a base (e.g., sodium hydride) to yield 1-(naphthalen-1-ylmethyl)piperidine.

  • Formation of 4-Phenylpiperazine

      Starting Materials: Phenylhydrazine, ethylene glycol.

      Reaction: Phenylhydrazine is reacted with ethylene glycol under acidic conditions to form 4-phenylpiperazine.

  • Coupling Reaction

      Starting Materials: 1-(Naphthalen-1-ylmethyl)piperidine, 4-phenylpiperazine.

      Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. This can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperidine: Lacks the phenylpiperazine moiety.

    4-Phenylpiperazine: Lacks the naphthalen-1-ylmethyl group.

    1-(Naphthalen-1-ylmethyl)-4-phenylpiperidine: Similar structure but different substitution pattern.

Uniqueness

1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine is unique due to the combination of the naphthalen-1-ylmethyl group and the phenylpiperazine moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H31N3

Molecular Weight

385.5 g/mol

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C26H31N3/c1-2-10-24(11-3-1)28-17-19-29(20-18-28)25-13-15-27(16-14-25)21-23-9-6-8-22-7-4-5-12-26(22)23/h1-12,25H,13-21H2

InChI Key

LRLAZFFWUMMACV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.